molecular formula C18H19N3O B14953568 N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide

N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide

Cat. No.: B14953568
M. Wt: 293.4 g/mol
InChI Key: RXSWRUBSWXJHPF-UHFFFAOYSA-N
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Description

N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide typically involves a multi-step process. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential use in treating insomnia and anxiety disorders.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may act as a γ-aminobutyric acid receptor agonist, similar to other imidazo[1,2-a]pyridine derivatives. This interaction can lead to sedative and hypnotic effects, making it useful in treating sleep disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is unique due to its specific structural features, which may confer distinct biological activities compared to other similar compounds.

Properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide

InChI

InChI=1S/C18H19N3O/c1-4-15(22)19-18-16(14-9-7-12(2)8-10-14)20-17-13(3)6-5-11-21(17)18/h5-11H,4H2,1-3H3,(H,19,22)

InChI Key

RXSWRUBSWXJHPF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(N=C2N1C=CC=C2C)C3=CC=C(C=C3)C

Origin of Product

United States

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